

An In-depth Spectroscopic Analysis of (-)-Chaetominine: A Technical Guide

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Compound of Interest

Compound Name: (-)-Chaetominine

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This technical guide provides a comprehensive analysis of the spectroscopic data for the cytotoxic alkaloid, **(-)-Chaetominine**. The document outlines the key Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with detailed experimental protocols essential for the characterization of this complex natural product.

Core Spectroscopic Data

(-)-Chaetominine, a metabolite isolated from the endophytic fungus *Chaetomium* sp. IFB-E015, possesses a unique and complex hexacyclic framework.^[1] Its structure was elucidated through a combination of advanced spectroscopic techniques, the data from which are summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for (-)-Chaetominine in DMSO-d₆

Position	¹³ C Chemical Shift (δ C)	¹ H Chemical Shift (δ H), Multiplicity (J in Hz)
2	59.8	4.15 (q, 6.8)
3	77.9	5.25 (d, 5.2)
4	69.8	2.15 (dd, 15.0, 5.2)
4a	-	2.65 (d, 15.0)
5	136.2	-
5a	129.8	7.63 (d, 7.8)
6	124.9	7.27 (t, 7.8)
7	126.1	7.42 (t, 7.8)
8	120.9	7.18 (d, 7.8)
8a	138.1	-
9	172.5	-
10	165.9	-
11	147.8	8.32 (s)
12	145.9	-
13	121.7	8.15 (d, 8.0)
14	127.2	7.85 (t, 8.0)
15	126.5	7.55 (t, 8.0)
16	127.8	7.75 (d, 8.0)
17	160.5	-
18 (CH ₃)	15.1	1.25 (d, 6.8)
3-OH	-	6.55 (br s)

Data sourced from Jiao et al., Organic Letters, 2006.

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data for (-)-Chaetominine

Spectroscopic Technique	Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)	m/z 403.1404 [M+H] ⁺ , 425.1209 [M+Na] ⁺
Infrared (IR) Spectroscopy (KBr Pellet)	3440, 2925, 1710, 1685, 1600, 1465, 1380, 750 cm ⁻¹

Experimental Protocols

Isolation and Purification of (-)-Chaetominine

The endophytic fungus *Chaetomium* sp. IFB-E015 was cultured on a solid rice medium. The fermented culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure (-)-Chaetominine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 400 or 500 MHz NMR spectrometer.^[2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d6: δ H 2.50 ppm; δ C 39.5 ppm).^[2] Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

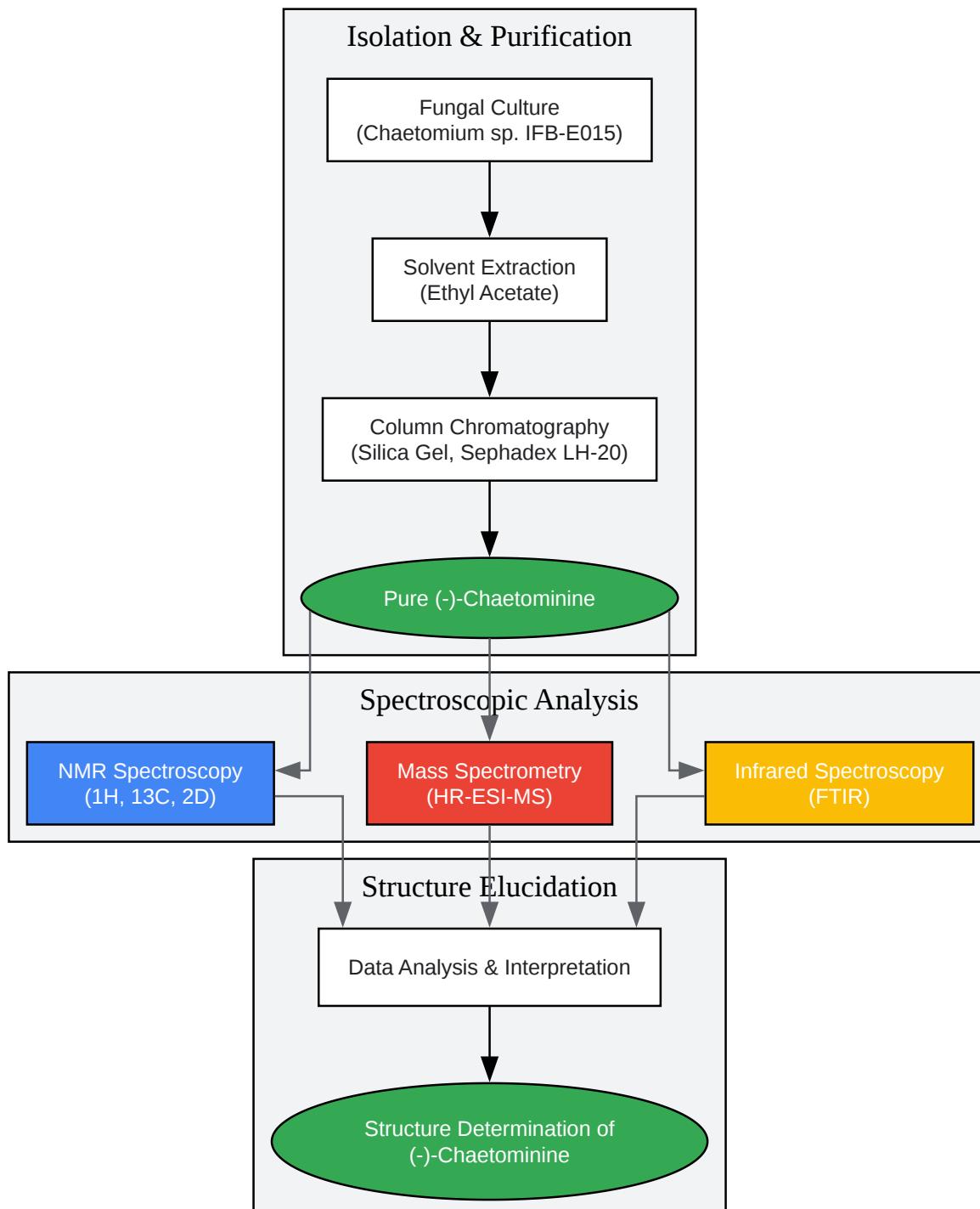
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.^{[1][3]} The analysis was performed by infusing a solution of the compound in a suitable solvent, such as methanol or acetonitrile, into the ESI source.^[4] Key parameters such as capillary voltage, source temperature, and desolvation gas flow were optimized to achieve maximum signal intensity.^[4]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .^{[5][6]}

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(-)-Chaetominine**.

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Caption: Workflow for the isolation and spectroscopic analysis of **(-)-Chaetominine**.

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